molecular formula C13H20N2 B13590521 4-(1-Methylindolin-5-yl)butan-2-amine

4-(1-Methylindolin-5-yl)butan-2-amine

Cat. No.: B13590521
M. Wt: 204.31 g/mol
InChI Key: BQRMEOONXDVKBA-UHFFFAOYSA-N
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Description

4-(1-Methylindolin-5-yl)butan-2-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole ring system substituted with a butan-2-amine group, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylindolin-5-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. The specific steps for synthesizing this compound may include:

    Formation of the Indole Ring: Reacting 1-methyl-2-nitrobenzene with ethyl acetoacetate in the presence of a base to form the indole ring.

    Reduction: Reducing the nitro group to an amine group using a reducing agent such as hydrogen gas and a palladium catalyst.

    Alkylation: Alkylating the indole ring with 1-bromo-4-chlorobutane to introduce the butan-2-amine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylindolin-5-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of different amine derivatives.

    Substitution: Introduction of various substituents on the indole ring.

Scientific Research Applications

4-(1-Methylindolin-5-yl)butan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-(1-Methylindolin-5-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole ring structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole ring.

Uniqueness

4-(1-Methylindolin-5-yl)butan-2-amine is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

4-(1-methyl-2,3-dihydroindol-5-yl)butan-2-amine

InChI

InChI=1S/C13H20N2/c1-10(14)3-4-11-5-6-13-12(9-11)7-8-15(13)2/h5-6,9-10H,3-4,7-8,14H2,1-2H3

InChI Key

BQRMEOONXDVKBA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC2=C(C=C1)N(CC2)C)N

Origin of Product

United States

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